1-Benzyl-4-bromobenzene
Overview
Description
1-Benzyl-4-bromobenzene is an organic compound with the molecular formula C13H11Br. It consists of a benzene ring substituted with a bromine atom and a benzyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Scientific Research Applications
1-Benzyl-4-bromobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly in the development of new drugs and therapeutic agents.
Mechanism of Action
Target of Action
The primary target of 1-Benzyl-4-bromobenzene is the aromatic ring of benzene . The compound interacts with the benzene ring through a process known as nucleophilic aromatic substitution .
Mode of Action
This compound interacts with its target through a two-step mechanism. The first step involves the addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate . This process is characterized by the initial addition of the nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .
Biochemical Pathways
The action of this compound affects the biochemical pathway of nucleophilic aromatic substitution . The compound’s interaction with the benzene ring results in the formation of a new carbon-carbon bond, which can lead to the synthesis of new organic compounds .
Safety and Hazards
Preparation Methods
1-Benzyl-4-bromobenzene can be synthesized through several methods:
Direct Bromination: This method involves the bromination of benzylbenzene using bromine in the presence of a Lewis acid catalyst such as iron bromide.
Sandmeyer Reaction: This method involves the diazotization of aniline followed by a reaction with cuprous bromide to produce bromobenzene derivatives.
Chemical Reactions Analysis
1-Benzyl-4-bromobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic aromatic substitution reactions, where the bromine atom is replaced by a nucleophile.
Grignard Reaction: The bromine atom can be converted into a Grignard reagent, which can then react with carbon dioxide to form benzoic acid.
Palladium-Catalyzed Coupling Reactions: This includes reactions such as the Suzuki coupling, where the compound reacts with boronic acids to form biaryl compounds.
Comparison with Similar Compounds
1-Benzyl-4-bromobenzene can be compared with other similar compounds, such as:
Bromobenzene: A simpler compound with only a bromine atom substituted on the benzene ring.
Chlorobenzene: Similar to bromobenzene but with a chlorine atom instead of bromine.
Iodobenzene: Similar to bromobenzene but with an iodine atom instead of bromine.
This compound is unique due to the presence of both a benzyl group and a bromine atom, which allows it to participate in a wider range of chemical reactions compared to its simpler counterparts.
Properties
IUPAC Name |
1-benzyl-4-bromobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEOYCMCJMLRSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60284607 | |
Record name | 1-benzyl-4-bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60284607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2116-36-1 | |
Record name | 2116-36-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38004 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-benzyl-4-bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60284607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2116-36-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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